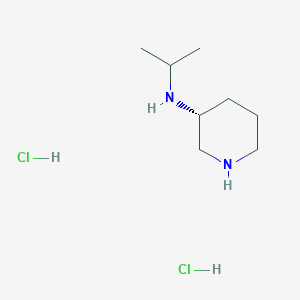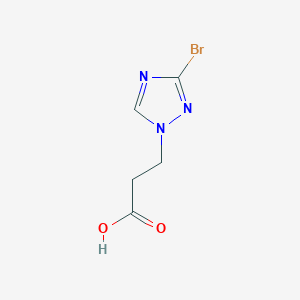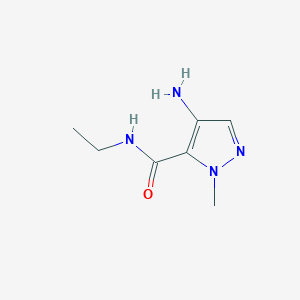
(R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-N-(Propan-2-yl)piperidin-3-amine dihydrochloride” is a chemical compound with the molecular formula C8H20Cl2N2 . It is also known by its Japanese name “(R)-N-(プロパン-2-イル)ピペリジン-3-アミン二塩酸塩” and its CAS RN® is 1286207-72-4 .
Synthesis Analysis
The synthesis of similar compounds, such as ®-3-amino piperidine hydrochloride, involves several steps . First, D-mandelic acid and racemic 3-piperidine amide react in an organic solvent to generate D-mandelic acid organic salt of ®-3-piperidine amide. Then, the pH of the product is regulated to 10-11 and the product reacts with pivaloyl chloride to prepare ®-N-valeryl-3-piperidine amide. This amide then reacts in a sodium hypochlorite solution to prepare the product ®-N-valeryl-3-amino piperidine. Finally, the ®-N-valeryl-3-amino piperidine reacts in a mixed solution of hydrochloric acid and alcohol to prepare the ®-3-amino piperidine hydrochloride .Molecular Structure Analysis
The molecular structure of “®-N-(Propan-2-yl)piperidin-3-amine dihydrochloride” is represented by the formula C8H20Cl2N2 . The InChI code for this compound is 1S/C8H18N2.2ClH/c1-7(2)10-5-3-4-8(9)6-10;;/h7-8H,3-6,9H2,1-2H3;2*1H .Physical And Chemical Properties Analysis
The molecular weight of “®-N-(Propan-2-yl)piperidin-3-amine dihydrochloride” is 215.164 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the retrieved data .Applications De Recherche Scientifique
Organic Synthesis and Structural Studies
- A study explored the synthesis and structural characterization of nitropiperidinoimidazolderivatives, demonstrating the formation of complex compounds involving piperidine residues and their isomers through X-ray investigation. The research highlighted the intricate relationships between molecular structure and chemical reactivity, showcasing the versatility of piperidine derivatives in organic synthesis (Gzella, Wrzeciono, & Pöppel, 1999).
Pharmacological Research
- Another investigation presented the pharmacological characterization of a κ-opioid receptor antagonist, revealing its high affinity across species and potential in treating depression and addiction disorders. This study underscores the significance of piperidine derivatives in developing therapeutic agents (Grimwood et al., 2011).
Synthetic Methodologies
- Research on the facile synthesis of lubeluzole and its enantiomers highlighted an alternative synthetic route, utilizing piperidine derivatives. The study not only offers insights into synthetic efficiency but also into the enantioselective preparation of pharmacologically relevant compounds (Bruno et al., 2006).
Glycosidase Inhibitory Study
- The synthesis of polyhydroxylated indolizidines as potential glycosidase inhibitors was reported, involving piperidine derivatives. This research contributes to the development of inhibitors for therapeutic applications, showcasing the utility of piperidine derivatives in medicinal chemistry (Baumann et al., 2008).
Antimicrobial Activity
- A study on the synthesis and antimicrobial activity of piperidine derivatives against pathogens of tomato plants provided valuable insights into structure-activity relationships. This research underscores the potential of piperidine derivatives in agricultural applications, offering a basis for developing new antimicrobial agents (Vinaya et al., 2009).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
(3R)-N-propan-2-ylpiperidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(2)10-8-4-3-5-9-6-8;;/h7-10H,3-6H2,1-2H3;2*1H/t8-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYQHHUODBDGKX-YCBDHFTFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCNC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[C@@H]1CCCNC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2771104.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride](/img/structure/B2771108.png)
![ethyl 4-[({[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2771109.png)
![(2S)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2771110.png)



![Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate](/img/structure/B2771115.png)


